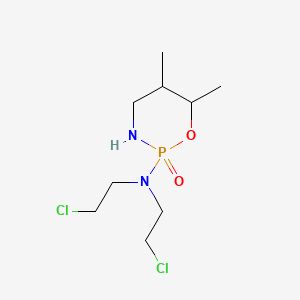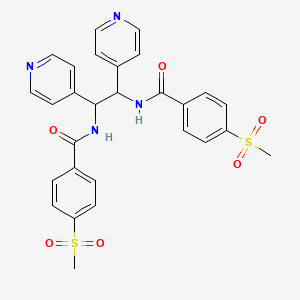
N,N'-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide) is a complex organic compound that features a combination of pyridine and benzamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide) typically involves multiple steps, starting with the preparation of the pyridine and benzamide precursors. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes. The final step usually involves the coupling of the pyridine and benzamide groups under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production .
化学反应分析
Types of Reactions
N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide) can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide) has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs).
Biology: This compound can act as a molecular probe for studying biological processes and interactions.
Industry: It is employed in the production of advanced materials and catalysts.
作用机制
The mechanism of action of N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide) involves its interaction with specific molecular targets and pathways. The pyridine and benzamide groups can bind to metal ions or proteins, modulating their activity and function. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
相似化合物的比较
Similar Compounds
Some compounds similar to N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide) include:
- 1,2-Bis(4-pyridyl)ethylene
- 1,2-Bis(4-pyridyl)ethane
- 4,4’-Vinylenedipyridine
Uniqueness
What sets N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide) apart from these similar compounds is its unique combination of pyridine and benzamide groups, which confer distinct chemical properties and reactivity.
属性
CAS 编号 |
77502-35-3 |
|---|---|
分子式 |
C28H26N4O6S2 |
分子量 |
578.7 g/mol |
IUPAC 名称 |
4-methylsulfonyl-N-[2-[(4-methylsulfonylbenzoyl)amino]-1,2-dipyridin-4-ylethyl]benzamide |
InChI |
InChI=1S/C28H26N4O6S2/c1-39(35,36)23-7-3-21(4-8-23)27(33)31-25(19-11-15-29-16-12-19)26(20-13-17-30-18-14-20)32-28(34)22-5-9-24(10-6-22)40(2,37)38/h3-18,25-26H,1-2H3,(H,31,33)(H,32,34) |
InChI 键 |
HYSQMNYAFPIVPG-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC(C2=CC=NC=C2)C(C3=CC=NC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


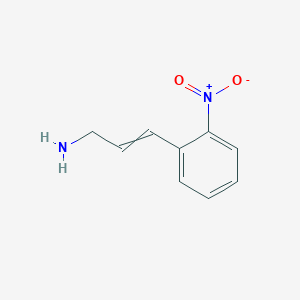
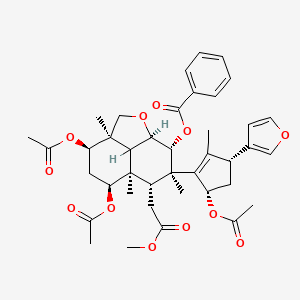

![({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile](/img/structure/B14440325.png)
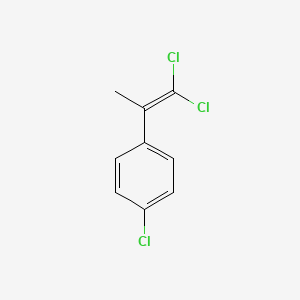
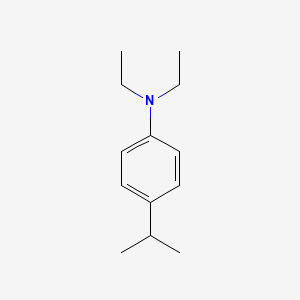
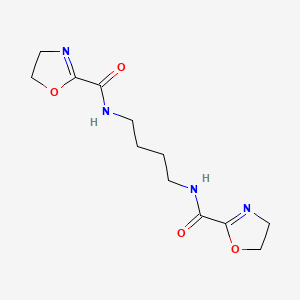
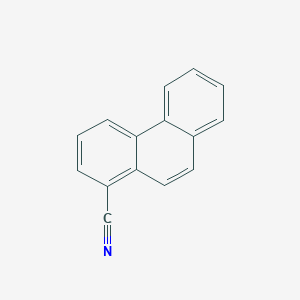
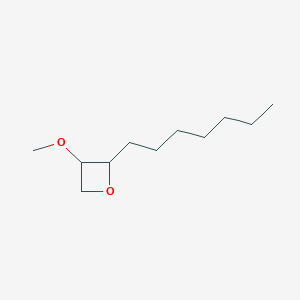
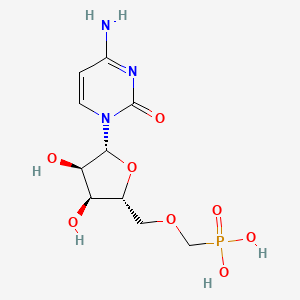
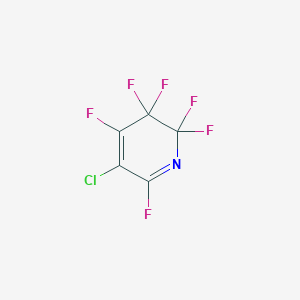
![3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium iodide](/img/structure/B14440354.png)
![diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440364.png)
